molecular formula C8H10F3IN2O B2924691 4-iodo-3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole CAS No. 1856020-29-5

4-iodo-3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole

Cat. No. B2924691
CAS RN: 1856020-29-5
M. Wt: 334.081
InChI Key: OMOXBWPYAKCJTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-iodo-3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole, also known as TFP, is a chemical compound that has gained attention in the scientific community due to its potential application in research. TFP is a pyrazole derivative that has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

4-iodo-3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole acts as a positive allosteric modulator of GABA receptors, which enhances the activity of the receptors. This results in an increase in the inhibitory effects of GABA on neuronal activity, leading to a decrease in anxiety and stress. 4-iodo-3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has also been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB, a transcription factor involved in the regulation of inflammation.
Biochemical and physiological effects:
4-iodo-3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has been shown to have anxiolytic effects, reducing anxiety and stress in animal models. 4-iodo-3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro and in vivo. 4-iodo-3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has been shown to have low toxicity and does not have significant effects on the central nervous system.

Advantages and Limitations for Lab Experiments

4-iodo-3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has several advantages for lab experiments, including its high potency and selectivity for GABA receptors. 4-iodo-3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is also relatively easy to synthesize and has low toxicity. However, 4-iodo-3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has limitations, including its limited solubility in water and its potential to interfere with other experimental procedures.

Future Directions

There are several future directions for the study of 4-iodo-3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole, including the development of new drugs based on 4-iodo-3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole's mechanism of action. 4-iodo-3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole may also have potential applications in the treatment of inflammatory disorders, such as rheumatoid arthritis and multiple sclerosis. Further studies are needed to explore the potential of 4-iodo-3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole in these areas and to identify any potential side effects or limitations.

Synthesis Methods

4-iodo-3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole can be synthesized through various methods, including the reaction of 3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carbaldehyde with iodine in the presence of a base. Another method involves the reaction of 4-iodo-3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carbaldehyde with hydrazine hydrate.

Scientific Research Applications

4-iodo-3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has been widely used in scientific research for its potential application in the development of new drugs. 4-iodo-3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has been studied for its effects on GABA receptors, which are involved in the regulation of anxiety and stress. 4-iodo-3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has also been shown to have potential as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines.

properties

IUPAC Name

4-iodo-3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3IN2O/c1-15-5-7-6(12)4-14(13-7)3-2-8(9,10)11/h4H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOXBWPYAKCJTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN(C=C1I)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-iodo-3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole

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